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Compound of Interest

Compound Name: tert-Butyl propionate

Cat. No.: B1293826 Get Quote

For researchers, scientists, and drug development professionals, understanding the subtle

structural nuances of molecules is paramount. This guide provides an objective spectroscopic

comparison of three common propionate esters: methyl propionate, ethyl propionate, and

propyl propionate. By presenting key experimental data from Infrared (IR), Proton Nuclear

Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

spectroscopy, this document serves as a practical reference for distinguishing and

characterizing these closely related compounds.

Data Presentation
The following tables summarize the key spectroscopic data for methyl propionate, ethyl

propionate, and propyl propionate, facilitating a direct comparison of their characteristic signals.

Infrared (IR) Spectroscopy Data
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Functional
Group

Bond
Methyl
Propionate
(cm⁻¹)

Ethyl
Propionate
(cm⁻¹)

Propyl
Propionate
(cm⁻¹)

Carbonyl C=O Stretch ~1743[1] ~1740[2] ~1735-1750

Ester C-O Stretch ~1203, ~1080[1] ~1320-1000[2] ~1180-1200

Alkyl C-H Stretch ~2954, ~2846[1] ~3000-2850[2] ~2975-2860

Methylene C-H Bend ~1443[1] - -

Methyl C-H Bend ~1358[1] - -

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Solvent: CDCl₃, Reference: TMS (0 ppm)

Assignment Methyl Propionate Ethyl Propionate Propyl Propionate

Proton δ (ppm), Multiplicity δ (ppm), Multiplicity δ (ppm), Multiplicity

-O-CH₃ 3.67, s[3] - -

-O-CH₂- - 4.13, q[4] 4.03, t

-C(=O)-CH₂- 2.32, q[3] 2.32, q[4] 2.32, t

-CH₂-CH₃ (Ester side) - 1.26, t[4] -

-CH₂-CH₃ (Propionyl

side)
1.15, t[5] 1.14, t[4] -

-O-CH₂-CH₂-CH₃ - - 1.65, sextet

-C(=O)-CH₂-CH₃ - - 1.15, t

-CH₂-CH₂-CH₃ - - 0.95, t

s = singlet, t = triplet, q = quartet, sextet = sextet
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Solvent: CDCl₃, Reference: TMS (0 ppm)

Assignment
Methyl Propionate
(δ ppm)

Ethyl Propionate (δ
ppm)

Propyl Propionate
(δ ppm)

-C=O ~174.6[6] ~174.5 ~174.0

-O-CH₃ ~51.4[6] - -

-O-CH₂- - ~60.4 ~66.0

-C(=O)-CH₂- ~27.6[6] ~27.7 ~27.8

-CH₂-CH₃ (Ester side) - ~14.2 -

-CH₂-CH₃ (Propionyl

side)
~9.1[6] ~9.2 -

-O-CH₂-CH₂-CH₃ - - ~22.0

-C(=O)-CH₂-CH₃ - - ~9.1

-CH₂-CH₂-CH₃ - - ~10.4

Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques for liquid

organic compounds. The following are detailed methodologies for the key experiments cited.

Infrared (IR) Spectroscopy
Sample Preparation: A drop of the neat liquid ester is placed on the surface of a salt plate

(e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film

between the plates.[7][8]

Instrument Setup: An FTIR spectrometer is used. A background spectrum of the clean,

empty salt plates is recorded. The spectral range is typically set from 4000 to 400 cm⁻¹.[9]
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Data Acquisition: The prepared sample (sandwiched salt plates) is placed in the instrument's

sample holder. Multiple scans are acquired and averaged to improve the signal-to-noise

ratio.[9]

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)

Sample Preparation: Approximately 5-25 mg of the ester for ¹H NMR or 50-100 mg for ¹³C

NMR is dissolved in about 0.6-0.7 mL of a deuterated solvent (typically Chloroform-d, CDCl₃)

in a clean, dry NMR tube.[10] A small amount of tetramethylsilane (TMS) is often added as

an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution must be free

of any solid particles.

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument's

magnetic field is shimmed to achieve homogeneity. For ¹³C NMR, the spectrometer is set to

the appropriate frequency for the carbon nucleus.

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good

signal-to-noise ratio. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a

larger number of scans and a longer acquisition time are typically required.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the

chemical shifts are referenced to the TMS signal. For ¹H NMR, the signals are integrated to

determine the relative ratios of protons.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic comparison of the

propionate esters.
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Workflow for Spectroscopic Comparison of Propionate Esters

1. Sample Preparation

2. Spectroscopic Analysis

3. Data Processing

4. Comparative Analysis

Methyl Propionate

IR Spectroscopy¹H NMR Spectroscopy ¹³C NMR Spectroscopy

Ethyl Propionate Propyl Propionate

IR Spectrum Generation¹H NMR Spectrum Generation ¹³C NMR Spectrum Generation

Data Tabulation & Comparison

Click to download full resolution via product page

Caption: General workflow for the spectroscopic comparison of propionate esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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